molecular formula C9H13N5S B2730876 5-(2-Butan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946813-14-4

5-(2-Butan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B2730876
CAS RN: 1946813-14-4
M. Wt: 223.3
InChI Key: NQPKCHRARKVWKD-UHFFFAOYSA-N
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Description

5-(2-Butan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized and studied extensively in the past few years, and its unique properties make it a promising candidate for use in scientific research.

Mechanism of Action

The exact mechanism of action of 5-(2-Butan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways within cells. This compound has been shown to inhibit the activity of certain enzymes and transcription factors, leading to a reduction in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-Butan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine can exert various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. It has also been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(2-Butan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine in lab experiments is its ability to selectively target specific signaling pathways within cells. This compound has been shown to exhibit low toxicity and high selectivity for certain enzymes and transcription factors. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on 5-(2-Butan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine. One area of research could focus on the development of more efficient and cost-effective synthesis methods for this compound. Another area of research could focus on further elucidating the mechanism of action of this compound and identifying its potential molecular targets. Additionally, future research could explore the potential use of this compound in combination with other therapeutic agents to enhance its efficacy.

Synthesis Methods

The synthesis of 5-(2-Butan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine involves a multi-step process that includes the reaction of various reagents. The exact method of synthesis may vary depending on the desired purity and yield of the final product. However, the general steps involved in the synthesis process include the reaction of 2-butyl-2H-pyrazol-3-ol with thionyl chloride to produce 2-butyl-3-chloropyrazole. This intermediate is then reacted with hydrazine hydrate and ammonium thiocyanate to produce the final product.

Scientific Research Applications

5-(2-Butan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe and as a potential therapeutic agent.

properties

IUPAC Name

5-(2-butan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5S/c1-3-6(2)14-7(4-5-11-14)8-12-13-9(10)15-8/h4-6H,3H2,1-2H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPKCHRARKVWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CC=N1)C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(butan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

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